molecular formula C21H25N5O4S B15119029 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dimethoxybenzenesulfonyl)piperidine

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dimethoxybenzenesulfonyl)piperidine

Cat. No.: B15119029
M. Wt: 443.5 g/mol
InChI Key: OTPORDIMMULGRB-UHFFFAOYSA-N
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Description

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dimethoxybenzenesulfonyl)piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a triazolopyridazine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dimethoxybenzenesulfonyl)piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides or cyclopropyl carbinols in the presence of a base to facilitate nucleophilic substitution.

    Sulfonylation of Piperidine: The piperidine ring is sulfonylated using 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the triazolopyridazine core can yield dihydro derivatives, which may have different biological activities.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various sulfonamide or sulfonate derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine

The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dimethoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core is known to bind to the active site of enzymes, inhibiting their activity and thereby modulating various biological pathways. The cyclopropyl group enhances the compound’s binding affinity and specificity, while the sulfonyl group improves its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b]pyridazines: These compounds share the triazolopyridazine core and exhibit similar biological activities.

    Triazolothiadiazines: These compounds have a similar triazole ring but differ in the additional thiadiazine ring, leading to different biological properties.

    Triazolopyrazines: These compounds have a pyrazine ring instead of a pyridazine ring, resulting in distinct chemical and biological characteristics.

Uniqueness

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3,4-dimethoxybenzenesulfonyl)piperidine is unique due to its specific combination of functional groups, which confer a unique set of chemical and biological properties. The presence of the cyclopropyl group enhances its binding affinity, while the sulfonyl group improves its solubility and bioavailability, making it a promising candidate for further development in various fields.

Properties

Molecular Formula

C21H25N5O4S

Molecular Weight

443.5 g/mol

IUPAC Name

6-cyclopropyl-3-[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C21H25N5O4S/c1-29-18-7-5-16(13-19(18)30-2)31(27,28)25-11-9-15(10-12-25)21-23-22-20-8-6-17(14-3-4-14)24-26(20)21/h5-8,13-15H,3-4,9-12H2,1-2H3

InChI Key

OTPORDIMMULGRB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5)OC

Origin of Product

United States

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